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molecular formula C14H9F2NO B8611920 2-Fluoro-4-(4-fluoro-benzyloxy)-benzonitrile

2-Fluoro-4-(4-fluoro-benzyloxy)-benzonitrile

Cat. No. B8611920
M. Wt: 245.22 g/mol
InChI Key: ARRBZGANHTUCHV-UHFFFAOYSA-N
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Patent
US06951884B2

Procedure details

As described for example 1a, 2-fluoro-4-hydroxy-benzonitrile (5.0 g, 36 mmol) [using 4-fluorobenzyl bromide instead of 3-fluorobenzyl bromide] was converted to the title compound (8.9 g, 100%) which was obtained as a white solid. MS: m/e=245.0 (M+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[F:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16]Br)=[CH:14][CH:13]=1>>[F:1][C:2]1[CH:9]=[C:8]([O:10][CH2:16][C:15]2[CH:18]=[CH:19][C:12]([F:11])=[CH:13][CH:14]=2)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(CBr)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C#N)C=CC(=C1)OCC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.9 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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